2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Cross-Coupling Chemoselectivity Suzuki-Miyaura Reaction

This α-aminoketone hydrochloride provides an exclusive 4-bromo-3-fluorophenyl template for chemoselective Suzuki-Miyaura coupling (para-Br) while retaining the ortho-F for subsequent SNAr or photoredox chemistry. The 3-fluoro group modulates ring electronics and enables halogen bonding, critical for SAR-driven drug discovery. The amino ketone core readily converts to imidazoles, oxazoles, and pyrazines, making it a versatile intermediate for kinase, GPCR, and epigenetic inhibitor libraries. Orthogonal reactivity streamlines lead optimization by minimizing protection/deprotection steps. Stocked in research quantities with flexible bulk options; contact us for custom synthesis and scale-up support.

Molecular Formula C8H8BrClFNO
Molecular Weight 268.51
CAS No. 1260679-52-4
Cat. No. B571792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
CAS1260679-52-4
Synonyms2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
Molecular FormulaC8H8BrClFNO
Molecular Weight268.51
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CN)F)Br.Cl
InChIInChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H
InChIKeySDDJUSCOXLXSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS 1260679-52-4): A Halogenated α-Aminoketone Building Block


2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS 1260679-52-4) is a hydrochloride salt of an α-aminoketone featuring a 4-bromo-3-fluorophenyl substitution pattern [1]. With a molecular formula of C8H8BrClFNO and a molecular weight of 268.51 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The presence of both bromo and fluoro substituents on the phenyl ring enables orthogonal reactivity for sequential cross-coupling reactions, while the α-amino ketone core provides a platform for generating diverse heterocyclic scaffolds .

Why Generic Substitution Fails for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride


Simple substitution with a mono-halogenated analog (e.g., 2-amino-1-(4-bromophenyl)ethanone) or a differently halogenated variant compromises both synthetic utility and biological activity due to the unique ortho-fluoro/para-bromo electronic configuration of this compound . The 3-fluoro substituent strongly influences the electron density of the phenyl ring, modulating the reactivity of the 4-bromo position in cross-coupling reactions and affecting the pKa of the α-amino group, which is critical for subsequent derivatization . This specific substitution pattern is not interchangeable with regioisomers or mono-halogenated analogs without altering reaction yields, regioselectivity, or biological target engagement .

Quantitative Evidence for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride Differentiation


Orthogonal Halogen Reactivity: Selective Functionalization at the 4-Bromo Position in the Presence of a 3-Fluoro Substituent

The 3-fluoro substituent electronically deactivates the phenyl ring, making the 4-bromo position the exclusive site for palladium-catalyzed cross-coupling under standard Suzuki conditions, whereas the mono-bromo analog 2-amino-1-(4-bromophenyl)ethanone lacks this electronic differentiation and may undergo less regioselective reactions or require harsher conditions . While direct kinetic data for this specific compound are not publicly available, class-level inference from related 4-bromo-3-fluorophenyl systems indicates that the bromo substituent is approximately 10- to 100-fold more reactive in oxidative addition than a fluoro substituent in Pd(0)-catalyzed reactions [1].

Cross-Coupling Chemoselectivity Suzuki-Miyaura Reaction

Halogen Substitution Effects on Molecular Properties: Lipophilicity and Topological Polar Surface Area

The introduction of a fluoro substituent ortho to the amino ketone group modifies key physicochemical descriptors compared to the mono-bromo analog. The target compound (MW 268.51, TPSA 43.1 Ų) [1] differs from 2-amino-1-(4-bromophenyl)ethanone hydrochloride (MW 250.52, TPSA 43.1 Ų) [2] and 2-amino-1-(3-fluorophenyl)ethanone hydrochloride (MW 189.61, TPSA 43.1 Ų) [3]. The calculated logP difference between the target and the mono-bromo analog is approximately +0.2 units (estimated via additive fragment methods), indicating slightly increased lipophilicity that can affect membrane permeability and target binding.

Lipophilicity Physicochemical Properties Drug-Likeness

Synthetic Availability and Purity Profile Across Suppliers

The target compound is available from multiple commercial suppliers with typical purities of 95% (e.g., AKSci) to 98% (e.g., CymitQuimica, Leyan) , with pricing varying significantly based on quantity. In contrast, the regioisomeric 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one (CAS 869569-78-8) is less commonly stocked, and the 2-amino-1-(3-fluorophenyl)ethanone hydrochloride (CAS 93102-97-7) shows lower molecular weight and different reactivity profiles . The 4-bromo-3-fluoro substitution pattern represents a specific and commercially available combination that is not universally found in all halogenated amino ketone building blocks.

Sourcing Purity Procurement

Potential Biological Activity Differentiation from Mono-Halogenated Analogs

While direct biological data for the target compound are not available in public repositories, class-level inference from halogenated acetophenone derivatives suggests that the 3-fluoro substituent can enhance binding affinity to certain protein targets through halogen bonding or orthogonal multipolar interactions [1]. For example, in a study of 4-bromophenyl-substituted imidazo[1,2-b][1,2,4]triazines, the 4-bromo-3-fluorophenyl variant showed an IC50 of 500 nM against c-Met kinase, whereas the unsubstituted phenyl analog had an IC50 of 13.00 μM (26-fold less potent) [2][3]. Although not a direct head-to-head comparison of the amino ketone series, this pattern supports the hypothesis that the 4-bromo-3-fluorophenyl motif can confer improved biological activity relative to simpler aryl groups.

Structure-Activity Relationship Halogen Bonding Enzyme Inhibition

Improved Stability and Handling Characteristics as Hydrochloride Salt

The hydrochloride salt form of 2-amino-1-(4-bromo-3-fluorophenyl)ethanone offers enhanced stability and ease of handling compared to the free base, which is a common differentiator in procurement. The salt is described as a solid with moderate hygroscopicity, requiring storage in an inert atmosphere at room temperature [1]. In contrast, the free base (CAS not available) may be less stable and more difficult to handle. While quantitative stability data (e.g., degradation half-life) are not publicly reported, the hydrochloride form is the standard commercial offering, indicating its preferred physical form for research use.

Salt Form Stability Hygroscopicity

Optimal Research and Industrial Applications for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride


Medicinal Chemistry: Scaffold for Kinase Inhibitor and GPCR Ligand Synthesis

The 4-bromo-3-fluorophenyl group is a privileged fragment in kinase inhibitor design, as evidenced by its presence in c-Met inhibitors with nanomolar potency [1]. The α-amino ketone core can be readily converted to heterocycles (imidazoles, oxazoles, pyrazines) via condensation reactions, making this compound a versatile starting material for generating focused libraries targeting kinases, GPCRs, or epigenetic enzymes. Procurement of this specific substitution pattern is justified when SAR studies have identified a requirement for the bromo-fluoro combination to achieve optimal binding or selectivity.

Organic Synthesis: Sequential Cross-Coupling Building Block

The orthogonal reactivity of the bromo and fluoro substituents enables chemoselective Suzuki-Miyaura coupling at the 4-position while preserving the fluoro group for subsequent nucleophilic aromatic substitution or photoredox chemistry . This capability is valuable for constructing biaryl or triaryl systems with precise control over substitution patterns. The α-amino group also provides a handle for amide bond formation, reductive amination, or conversion to a leaving group, offering multiple diversification points for complex molecule synthesis .

Chemical Biology: Halogen Bonding Probe Development

The 3-fluoro substituent can engage in orthogonal multipolar interactions or halogen bonding with protein backbones, while the 4-bromo group serves as a heavy atom for X-ray crystallography phasing or as a handle for bioconjugation [2]. The amino ketone functionality can be reduced to the corresponding β-amino alcohol or α-hydroxy amine for further derivatization. This combination of properties makes the compound suitable for developing chemical probes to interrogate halogen bonding in biological systems or for structure-based drug design.

Material Science: Precursor for Fluorinated Polymers or OLED Materials

The 4-bromo-3-fluorophenyl motif is also found in materials for organic electronics, where the bromo group allows for polymerization or cross-coupling to generate conjugated polymers, while the fluoro group enhances electron-withdrawing character and thermal stability [3]. Although the amino ketone functionality is less common in materials applications, it can serve as a precursor to nitrogen-containing heterocycles that are incorporated into hole-transporting or electron-transporting layers in OLEDs.

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